tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
Overview
Description
tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug intermediate. It is used in the synthesis of various therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the binding pocket of the enzyme, forming stable interactions through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride
- tert-Butyl (6-methylpiperidin-3-yl)carbamate
Comparison: While tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate shares similarities with its hydrochloride counterpart, the presence of the hydrochloride group can influence its solubility and reactivity. The trans configuration also imparts unique stereochemical properties, affecting its interaction with biological targets compared to the cis isomer.
Properties
IUPAC Name |
tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBHCRWGGSRBE-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653986 | |
Record name | tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222491-53-3 | |
Record name | tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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